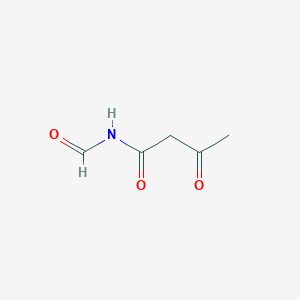

N-Formyl-3-oxobutanamide

説明

Structure

3D Structure

特性

分子式 |

C5H7NO3 |

|---|---|

分子量 |

129.11 g/mol |

IUPAC名 |

N-formyl-3-oxobutanamide |

InChI |

InChI=1S/C5H7NO3/c1-4(8)2-5(9)6-3-7/h3H,2H2,1H3,(H,6,7,9) |

InChIキー |

AZKOSEJTNMVHTF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC(=O)NC=O |

製品の起源 |

United States |

Conceptual Significance of Alpha Formyl Beta Ketoamide Architectures in Organic Synthesis

The alpha-formyl beta-ketoamide moiety, the central feature of N-Formyl-3-oxobutanamide, is a highly versatile functional group in organic synthesis. Its importance stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations.

The α-ketoamide group itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. acs.org This motif can act as a non-reactive conformational constraint or as an electrophilic warhead capable of forming covalent bonds with biological targets, such as the serine or cysteine residues in enzyme active sites. acs.org This dual reactivity makes it a valuable component in the design of enzyme inhibitors. acs.orgresearchgate.net For instance, α-ketoamides are key structural features in clinically approved drugs. researchgate.net

The presence of the formyl group alpha to the keto group further enhances the synthetic utility of the scaffold. This arrangement facilitates various reactions, including:

Condensation Reactions: The formyl group can readily react with nucleophiles, such as amines and active methylene (B1212753) compounds, to construct more complex heterocyclic systems. chemrevlett.comgrowingscience.com

Cyclization Reactions: The dual functionality of the alpha-formyl beta-ketoamide allows for intramolecular reactions to form various ring structures.

Further Functionalization: The reactive nature of both the formyl and keto groups allows for sequential or one-pot multi-component reactions, providing efficient pathways to structurally diverse molecules. rsc.org

The ability to generate complex molecular architectures from a relatively simple starting material underscores the conceptual significance of the alpha-formyl beta-ketoamide scaffold in the efficient construction of chemical libraries for drug discovery and materials science. acs.orgmdpi.com

Historical Evolution of Research on N Formyl Amides and Beta Ketoamide Scaffolds

Synthesis of the this compound Core and its N-Substituted Analogues

The synthesis of the target compound and its analogues is a two-stage process: first, the formation of the 3-oxobutanamide precursor, followed by the introduction of the N-formyl group.

The foundational 3-oxobutanamide, also known as acetoacetamide (B46550), and its N-substituted derivatives are key intermediates. researchgate.netresearchgate.net Several methods have been established for their synthesis.

The most direct industrial method for producing the parent acetoacetamide involves the reaction of diketene (B1670635) with aqueous ammonia (B1221849). wikipedia.org Variations of this reaction using organic solvents have been reported, though they can suffer from lower yields due to the formation of by-products. google.com To address this, a high-purity process was developed that involves reacting diketene and ammonia under anhydrous conditions in a chlorinated hydrocarbon solvent at temperatures below 10°C, which minimizes side reactions. google.com

For the synthesis of N-substituted 3-oxobutanamides, several effective routes are available. A common laboratory and industrial approach is the reaction of primary or secondary amines with diketene, which can be performed continuously at elevated temperatures (80°C to 150°C) without the need for a solvent. google.com Another widely used method involves the condensation of an amine, such as 2,4-dichloroaniline, with a β-keto ester like ethyl acetoacetate, typically in the presence of a base.

A greener protocol utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) as an acetoacetylating agent. rsc.org This method allows for the synthesis of N-aryl and N-alkyl acetoacetamides by reacting TMD with the corresponding amines in an aqueous medium, often enhanced by microwave heating. rsc.orgresearchgate.net Other synthetic strategies include the condensation of malonic acid mono-amides with acid chlorides followed by decarboxylation, and the domino fragmentation of β-enamino amides after aminoacylation. researchgate.netbeilstein-journals.org

Table 1: Selected Synthetic Routes to 3-Oxobutanamide Precursors

| Precursor | Reactant 1 | Reactant 2 | Key Conditions | Reference(s) |

|---|---|---|---|---|

| 3-Oxobutanamide | Diketene | Aqueous Ammonia | Direct reaction | wikipedia.org |

| N-Substituted 3-Oxobutanamide | Diketene | Primary/Secondary Amine | Solvent-free, 80-150°C | google.com |

| N-Aryl/Alkyl 3-Oxobutanamide | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Aryl/Alkyl Amine | Aqueous medium, optional microwave | rsc.orgresearchgate.net |

| N-(2,4-dichlorophenyl)-3-oxobutanamide | Ethyl acetoacetate | 2,4-dichloroaniline | Basic conditions | |

| Functionalised β-Keto Amide | Malonic acid mono-amide | Acid chloride | Acidic workup, decarboxylation | researchgate.net |

Once the 3-oxobutanamide precursor is obtained, the N-formyl group is introduced. The formylation of amides, while more challenging than the formylation of amines due to lower nucleophilicity, can be achieved through several methods.

Direct formylation often employs formic acid or its derivatives. A practical and convenient laboratory procedure for N-formylation uses 85% aqueous formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove water as it forms, driving the reaction to completion. scispace.com This method offers excellent yields and is notable for proceeding without racemization when chiral substrates are used. scispace.com

A classic and effective method for formylating amides is the Vilsmeier-Haack reaction. This involves treating the amide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemrevlett.comchemrevlett.com The reaction generates the Vilsmeier reagent, which is a potent electrophilic formylating agent capable of reacting with the amide nitrogen. This approach has been successfully used to synthesize N-formyl tetrahydropyrimidine (B8763341) derivatives, which originate from 3-oxobutanamide precursors. chemrevlett.comchemrevlett.com Catalyst-free methods using only formic acid have also been developed, although they typically require high temperatures (e.g., 150°C). acs.orgacs.org

Catalytic methods provide milder and more efficient alternatives for N-formylation, often utilizing CO₂ as an abundant and non-toxic C1 source. A notable example is the use of a Manganese(I) catalyst featuring a redox-active phenalenyl (PLY) ligand. nih.gov This system effectively catalyzes the N-formylation of secondary amides and lactams using carbon dioxide at just 1 atmosphere of pressure and at room temperature, highlighting a significant advance in sustainable chemistry. nih.govresearchgate.net

Another innovative catalytic system employs an ionic porous organic polymer gel containing hydroxide (B78521) anions. rsc.org This heterogeneous, metal-free catalyst facilitates the N-formylation of both amines and amides with CO₂ under ambient conditions, using phenylsilane (B129415) as a reductant. rsc.org The catalyst demonstrates high activity and can be easily recycled. rsc.org Other catalytic systems for amine formylation, which may have potential for amide formylation, include the use of molecular iodine with formic acid or NHC-silyliumylidene cation complexes with CO₂. organic-chemistry.orgacs.org

Photochemical methods represent a modern frontier in N-formylation. It has been discovered that amines can be photochemically oxidized to yield N-formamides in the presence of air, without the need for any external formylating agents. rsc.orgrsc.org The proposed mechanism involves the in situ formation of an enamine from the amine, which is then oxidized. rsc.org Oxygen plays a crucial role by regenerating the photocatalyst, leading to the formation of a superoxide (B77818) radical anion that is a key intermediate in the formylation process. rsc.orgrsc.org

More advanced photocatalytic systems have been developed using heterogeneous catalysts. Composites of covalent organic frameworks (COFs) and graphitic carbon nitride (g-C₃N₄) have been shown to be proficient catalysts for the N-formylation of amines using CO₂ as the carbon source under visible light irradiation and ambient conditions. acs.orgacs.org These systems offer high efficiency and selectivity, with the added benefit of catalyst recyclability. acs.org

Table 2: Overview of N-Formylation Protocols

| Method Type | Reagents/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Direct Formylation | 85% Formic Acid, Toluene | Dean-Stark trap, high yields, no racemization | scispace.com |

| POCl₃, DMF (Vilsmeier-Haack) | Effective for amides, forms Vilsmeier reagent | chemrevlett.comchemrevlett.com | |

| Catalytic | Mn(I)-PLY complex, CO₂, PhSiH₃ | Room temperature, 1 atm CO₂, sustainable | nih.govresearchgate.net |

| Ionic Porous Organic Polymer Gel, CO₂, PhSiH₃ | Heterogeneous, metal-free, recyclable | rsc.org | |

| Photochemical | Photocatalyst, Air | No external formylating agent, uses oxygen from air | rsc.orgrsc.org |

| COF/g-C₃N₄ composite, CO₂, Light | Heterogeneous, visible light, ambient conditions | acs.orgacs.org |

Introduction of the N-Formyl Moiety: Specific Formylation Protocols

Chemical Reactivity and Transformation Pathways of this compound Derivatives

The this compound structure possesses multiple reactive sites, making it a valuable building block in organic synthesis. The molecule contains an active methylene (B1212753) group flanked by two carbonyls, an amide linkage, and a formyl group, all of which can participate in chemical transformations. researchgate.net

The β-keto amide portion of the molecule is particularly useful for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net The active methylene is nucleophilic and can react with various electrophiles. For instance, condensation of N-substituted 3-oxobutanamides with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) or subsequent cyclization with other reagents can yield a diverse array of heterocycles, including pyridines, pyrimidines, and pyrazoles. researchgate.netchemrevlett.com

The carbonyl groups also exhibit distinct reactivity. Chemoselective amination can occur at either the ketone or the amide carbonyl. researchgate.net Reactions with less hindered amines at lower temperatures tend to favor condensation at the more reactive ketone moiety, while reactions with bulkier amines at higher temperatures can lead to substitution at the amide carbonyl. researchgate.net Furthermore, the active methylene position can undergo direct α-arylation with arynes under transition-metal-free conditions. acs.org

The N-formyl group itself is a functional handle for further transformations. It is a known precursor for the synthesis of isocyanides and can participate as an electrophile in reactions like the Vilsmeier-Haack cyclization. beilstein-journals.org The reactivity of a related β-keto amide, 2-(ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide, showcases the potential for condensation, hydrolysis of the amide bond, and reduction of the carbonyl groups. evitachem.com The combination of these reactive sites makes this compound and its derivatives highly versatile intermediates for constructing complex molecular architectures.

Multicomponent Cycloaddition Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates the essential parts of all starting materials. For derivatives of this compound, MCRs, particularly cycloadditions, are a cornerstone for the synthesis of complex heterocyclic structures.

Biginelli-Type Condensations for Tetrahydropyrimidine Synthesis

The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). Derivatives of this compound, such as N-aryl-3-oxobutanamides, serve as the β-dicarbonyl component in these reactions to generate tetrahydropyrimidine scaffolds.

Research has shown that N-(4-chloro/methoxyphenyl)-3-oxobutanamide can be condensed with various substituted benzaldehydes and urea or thiourea to form N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. chemrevlett.comchemrevlett.comgrowingscience.com This initial product can then undergo a subsequent Vilsmeier-Haack formylation reaction using dimethyl formamide (B127407) (DMF) and phosphorous oxychloride to introduce the N-formyl group, yielding the final N-formyl tetrahydropyrimidine derivatives. chemrevlett.comchemrevlett.comgrowingscience.com This two-step sequence highlights the utility of the 3-oxobutanamide core in building complex, functionalized heterocyclic systems. The Biginelli reaction itself is robust, accommodating a wide variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents. sphinxsai.com

In some cases, the Biginelli reaction can lead to more complex cascade reactions. For instance, a five-component condensation has been observed where a Biginelli dihydropyrimidinone intermediate undergoes a subsequent hetero Diels-Alder reaction, demonstrating the potential for creating highly complex molecular architectures from simple precursors. frontiersin.org

Catalytic Systems in Multicomponent Formations

The choice of catalyst is critical in Biginelli-type reactions and other multicomponent formations, influencing reaction efficiency, yield, and sometimes even the reaction pathway. A range of catalytic systems has been employed for these transformations involving 3-oxobutanamide derivatives.

Classical approaches often utilize strong Brønsted acids like concentrated hydrochloric acid (HCl) in refluxing ethanol (B145695). chemrevlett.comchemrevlett.comgrowingscience.com Other acid catalysts such as p-toluenesulfonic acid (p-TsOH) are also effective. researchgate.netmdpi.com However, the drive for more environmentally benign and efficient methods has led to the exploration of alternative catalysts.

Ionic liquids, for example, have emerged as promising catalysts. Dicationic acidic ionic liquids have been used as halogen-free, recyclable catalysts for one-pot, three-component Biginelli-type reactions in aqueous media, achieving high yields in short reaction times. sphinxsai.com Solid-supported catalysts like montmorillonite (B579905) clay offer advantages such as ease of separation and reusability, promoting solvent-free reaction conditions. mdpi.com Lewis acids, including bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and zirconium tetrachloride (ZrCl₄), have also been successfully used to catalyze these condensations under solvent-free conditions. mdpi.com

Furthermore, transition metal catalysts can control the regioselectivity of cycloaddition reactions. In the Ru-catalyzed intramolecular hydrocarbamoylation of N-(2-alkenylphenyl)formamides, the catalytic system dictates the cyclization mode. A Ru₃(CO)₁₂/Bu₄NI system favors a 5-exo cyclization to form indolin-2-ones, whereas using Ru₃(CO)₁₂ without the halide additive promotes a 6-endo cyclization to yield 3,4-dihydroquinolin-2-ones. acs.org This demonstrates the profound impact of the catalytic system on directing the reaction outcome.

| Catalyst | Reactants | Reaction Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Conc. HCl | N-aryl-3-oxobutanamide, Aldehyde, Urea/Thiourea | Biginelli Reaction | Ethanol, Reflux | Classical Brønsted acid catalysis | chemrevlett.com, growingscience.com |

| p-TsOH | N-aryl-3-oxobutanamide, Aldehyde, Urea/Thiourea | Biginelli Reaction | - | Commonly used acid catalyst | researchgate.net, mdpi.com |

| Dicationic Ionic Liquid | N-phenyl-3-oxobutanamide, Aldehyde, Urea | Biginelli-Type Reaction | Aqueous media, 90°C | Halogen-free, recyclable catalyst | sphinxsai.com |

| Bi(NO₃)₃·5H₂O / ZrCl₄ | Acetylacetone, Aldehyde, Urea/Thiourea | Biginelli Reaction | Solvent-free | Lewis acid catalysis | mdpi.com |

| Ru₃(CO)₁₂ / Bu₄NI | N-(2-alkenylphenyl)formamide | Intramolecular Hydrocarbamoylation | DMSO/Toluene | Regioselective (5-exo cyclization) | acs.org |

| Ru₃(CO)₁₂ | N-(2-alkenylphenyl)formamide | Intramolecular Hydrocarbamoylation | DMA/PhCl | Regioselective (6-endo cyclization) | acs.org |

Annulation and Condensation Reactions with Active Methylene Compounds

The formyl group and the active methylene group within this compound and its derivatives are key sites for annulation and condensation reactions. These reactions are fundamental for constructing new carbon-carbon bonds and forming various cyclic and acyclic structures.

The condensation of compounds containing a formyl group, such as 3-formylchromone, with active methylene compounds provides insight into the potential reactivity of this compound. mdpi.comnih.govresearchgate.net Active methylene compounds like malonic acid derivatives, 2,4-pentanedione, and barbituric acid derivatives readily react with the formyl group in the presence of a base. mdpi.comresearchgate.net For example, the reaction of 3-formylchromone with malonic acid or its esters in pyridine (B92270) yields β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives. mdpi.comresearchgate.net

The mechanism often involves a base-catalyzed Knoevenagel-type condensation. The reaction of 3-formylchromone with 2,4-pentanedione can proceed via different pathways depending on the conditions. In the presence of ammonium (B1175870) acetate (B1210297), the initial condensation product can undergo cleavage of the pyrone ring and subsequent cyclization to form substituted pyridines. mdpi.comresearchgate.net This highlights the potential for the products of initial condensation to undergo further transformations, leading to diverse heterocyclic systems.

Oxidative Transformations and C-C Bond Cleavage Mechanisms

Oxidative reactions of this compound and its derivatives can lead to significant structural modifications, including functionalization at the active methylene position or cleavage of carbon-carbon bonds.

Hypervalent Iodine(III)-Mediated Oxidations

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are versatile and environmentally benign oxidants used for various transformations. beilstein-journals.orgnih.gov For 3-oxo-N-substituted butanamides, these reagents can induce oxidative functionalization at the C2 position (the active methylene group).

The reaction of 3-oxo-N-phenylbutanamide with DIB results in the formation of 1-(phenylcarbamoyl)-2-oxopropyl acetate in excellent yield. beilstein-journals.org This transformation is tolerant of various substituents on the N-aryl ring. A plausible mechanism involves the initial attack of the carbamoyl (B1232498) nitrogen or the enol's C=C double bond on the iodine(III) center. beilstein-journals.org Subsequent bond cleavage and nucleophilic attack by the acetate ion on the resulting intermediate afford the final acetoxylated product. beilstein-journals.org This method provides a direct route to introduce an acetoxy group at the α-position of the β-dicarbonyl system.

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Oxo-N-phenylbutanamide | (Diacetoxyiodo)benzene (DIB) | 1-(Phenylcarbamoyl)-2-oxopropyl acetate | Excellent | beilstein-journals.org |

| N-Methyl-3-oxobutanamide | (Diacetoxyiodo)benzene (DIB) | 1-(Methylcarbamoyl)-2-oxopropyl acetate | 89% | beilstein-journals.org |

Other Oxidative Processes

Besides hypervalent iodine reagents, other oxidative methods have been developed for transforming 3-oxobutanamide derivatives. Manganese(III)-based oxidation of N-aryl-3-oxobutanamides can lead to oxidative cyclization, affording dimeric biindoline-2,2'-dione derivatives or 3-acetylindolin-2-ones, depending on the substitution pattern and reaction conditions. researchgate.net

Photochemical processes offer another avenue for oxidative transformations. A novel photochemical reaction has been identified that results in the formal oxidative cleavage of a C=C bond in vinylogous nitroaryl precursors, leading to the formation of N-formyl amide products. beilstein-journals.org This pathway, which is distinct from the typical C-X bond cleavage, proceeds via a proposed electrocyclization mechanism followed by C-C bond cleavage. beilstein-journals.org Similarly, a photooxidative C-C double bond cleavage of β-enaminocarbonyl compounds using a photosensitizer like methylene blue can selectively produce N-formylamines. nih.gov These methods are significant as they provide access to N-formyl compounds, which can be challenging to synthesize via traditional routes. beilstein-journals.org

The cleavage of C-C bonds is generally challenging due to the high bond dissociation energy and kinetic factors. columbia.edudtu.dk However, specific structural features, such as those in the intermediates of the aforementioned oxidative reactions, can facilitate this process, often driven by the formation of stable products or relief of strain. columbia.edu

Structural Characterization and Spectroscopic Analysis of N Formyl 3 Oxobutanamide Compounds

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of N-Formyl-3-oxobutanamide, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these signals would be influenced by the electronic environment of each proton. For instance, the methyl protons (CH₃) would likely appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the ketone and amide groups would exhibit a more complex splitting pattern, likely a singlet or an AB quartet depending on their magnetic equivalence. The formyl proton (-CHO) would be expected to appear as a singlet in the downfield region, typically between 8 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. The amide proton (NH) would also be a singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbons of the ketone, amide, and formyl groups would resonate at the downfield end of the spectrum (typically 160-210 ppm). The methyl carbon would be found at the upfield end, while the methylene carbon would appear at an intermediate chemical shift.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons and carbonyl groups would be absent in a DEPT-135 spectrum. This would allow for the unambiguous assignment of the methyl and methylene carbons in this compound.

While specific data for this compound is scarce, studies on related N-formyl tetrahydropyrimidine (B8763341) derivatives, which are synthesized from N-aryl-3-oxobutanamides, show characteristic signals for the formyl proton and carbonyl carbons, supporting the general principles of NMR analysis. chemrevlett.comchemrevlett.comgrowingscience.com For instance, in some N-formyl tetrahydropyrimidine derivatives, the formyl proton signal has been observed as a singlet at around 11.37 ppm, and the carbonyl carbon of the formyl group at approximately 167.54 ppm. growingscience.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| CH₃ | ~ 2.2 | ~ 30 | Positive |

| CH₂ | ~ 3.5 | ~ 50 | Negative |

| NH | Variable (5-9) | - | - |

| CHO | ~ 8.5 | ~ 165 | Positive |

| C=O (Ketone) | - | ~ 205 | Absent |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the ketone carbonyl (C=O) stretching vibration. The amide carbonyl stretching vibration would likely appear at a slightly lower frequency, typically in the range of 1650-1690 cm⁻¹. The formyl group would exhibit a characteristic C-H stretching vibration around 2700-2800 cm⁻¹ and a strong C=O stretching band near 1720-1740 cm⁻¹. The N-H stretching vibration of the amide group would be observed as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

In studies of related N-formyl tetrahydropyrimidine derivatives, characteristic IR bands have been observed for the N-H stretch (around 3277 cm⁻¹), the C-H stretch of the formyl group (around 2781 cm⁻¹), and the carbonyl stretches of the amide and aldehyde (around 1718 cm⁻¹ and 1674 cm⁻¹, respectively), which aligns with the expected values for this compound. chemrevlett.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1700 - 1750 |

| Amide (C=O) | Stretch | 1650 - 1690 |

| Formyl (C=O) | Stretch | 1720 - 1740 |

| Formyl (C-H) | Stretch | 2700 - 2800 |

| Amide (N-H) | Stretch | 3200 - 3400 |

Note: The data in this table is predictive and based on general principles of IR spectroscopy. Actual experimental values may vary.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula by providing a highly accurate mass measurement.

The fragmentation of this compound in the mass spectrometer would likely proceed through the cleavage of the weaker bonds. Common fragmentation pathways could include the loss of the formyl group (CHO), the acetyl group (CH₃CO), or the entire acyl group (CH₃COCH₂CO). The resulting fragment ions would provide further evidence for the proposed structure. For instance, the loss of a methyl radical from the molecular ion is a common fragmentation for ketones. libretexts.org The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

While mass spectra for the parent this compound are not readily found, analysis of its derivatives shows predictable fragmentation patterns. chemrevlett.com

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Possible Origin |

|---|---|---|---|

| [M]⁺ | C₅H₇NO₃ | 129 | Molecular Ion |

| [M - CHO]⁺ | C₄H₆NO₂ | 100 | Loss of formyl radical |

| [M - CH₃CO]⁺ | C₃H₄NO₂ | 86 | Loss of acetyl radical |

Note: The data in this table is predictive and based on general principles of mass spectrometry. Actual experimental values and relative abundances may vary.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the compound's molecular formula. For this compound (C₅H₇NO₃), the theoretical elemental composition would be:

Carbon (C): 46.51%

Hydrogen (H): 5.47%

Nitrogen (N): 10.85%

Oxygen (O): 37.17% (often determined by difference)

Close agreement between the experimental and calculated percentages would provide strong evidence for the proposed molecular formula. Elemental analysis is a standard characterization technique reported in the synthesis of related compounds. chemrevlett.comchemrevlett.comgrowingscience.com

Crystallographic Methods for Three-Dimensional Structure Determination (e.g., X-ray Diffraction)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bldpharm.com From this pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule.

Intermolecular interactions: The presence of hydrogen bonds or other non-covalent interactions in the crystal lattice.

This level of detail is crucial for understanding the molecule's shape, stereochemistry, and how it packs in the solid state. While crystallographic data for this compound itself is not found in the searched literature, X-ray diffraction has been used to confirm the structures of more complex derivatives. uni-saarland.de

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-aryl-3-oxobutanamide |

| N-formyl tetrahydropyrimidine |

Theoretical and Computational Chemistry Approaches to N Formyl 3 Oxobutanamide Systems

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational tool for investigating the intrinsic properties of N-Formyl-3-oxobutanamide at the molecular level. While specific DFT studies focused exclusively on this compound are not widely available in existing literature, the application of DFT to the broader class of β-ketoamides offers a robust framework for understanding its electronic structure and potential reaction mechanisms. northeastern.eduacs.org

A key aspect of this compound that can be elucidated with DFT is its keto-enol tautomerism. This equilibrium is crucial as it governs the molecule's reactivity profile; the enol tautomer often serves as the active nucleophile in various synthetic transformations. Through DFT calculations, it is possible to determine the relative energies of the keto and enol forms, as well as the transition state for their interconversion. This allows for the prediction of the tautomeric equilibrium constant and the kinetics of this process. The inclusion of solvent models in these calculations can provide a more accurate depiction of the compound's behavior in different chemical environments. researchgate.net

Furthermore, DFT is highly effective for analyzing the electronic properties that dictate the molecule's reactivity. Key descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting intermolecular interactions. The energy and spatial distribution of the HOMO can indicate the most probable site for nucleophilic attack, whereas the LUMO suggests the likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution within the molecule. For this compound, this would highlight electron-rich areas, such as the carbonyl oxygens, and electron-deficient areas, like the amide proton, offering insights into potential non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack.

In the context of reaction mechanisms, DFT can be utilized to map the potential energy surface of a reaction involving this compound. For instance, in a Michael addition reaction, DFT calculations can identify the geometries and energies of reactants, intermediates, transition states, and products. northeastern.edu The calculated activation energies for various potential pathways can help to explain or predict the observed reaction outcomes and any resulting stereoselectivity.

Please note: The following data is illustrative and represents the type of information that would be obtained from a DFT study. It is not based on published results for this specific molecule due to a lack of available literature.

Calculated Properties of this compound Tautomers| Property | Keto Tautomer (Illustrative) | Enol Tautomer (Illustrative) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| HOMO Energy (eV) | -6.8 | -6.2 |

| LUMO Energy (eV) | -1.5 | -1.1 |

| Dipole Moment (Debye) | 3.2 | 2.8 |

Computational Modeling of Reactivity and Selectivity

Leveraging the insights into electronic structure provided by DFT, computational modeling can be further applied to predict and rationalize the reactivity and selectivity of this compound in a variety of chemical reactions. This approach is particularly valuable for the design of novel synthetic methodologies and for understanding the outcomes of complex multi-step transformations.

Computational models are adept at investigating the factors that control regioselectivity and stereoselectivity. For example, during an acylation or alkylation reaction, this compound presents multiple potential reactive sites, including the α-carbon, the amide nitrogen, and the carbonyl oxygens. By comparing the activation barriers for chemical attack at each of these positions, computational modeling can predict the most probable site of reaction.

In the field of asymmetric synthesis, where the objective is to generate a specific enantiomer of a product, computational modeling is an indispensable tool for deciphering the origins of enantioselectivity. northeastern.edu For reactions that involve this compound and a chiral catalyst, computational models of the transition states leading to different stereoisomers can be constructed. A comparison of the energies of these transition states allows for the prediction of which enantiomer will be formed preferentially and in what excess. These models can account for the subtle non-covalent interactions between the substrate, catalyst, and reagents that are ultimately responsible for chiral induction. The understanding derived from such models can inform the rational design of more effective and selective catalysts.

Please note: The following data is for illustrative purposes to demonstrate how computational modeling can be used to predict selectivity. It is not based on published results for this compound due to a lack of available literature.

Computational Prediction of Reaction Selectivity| Reaction Type | Catalyst | Predicted Major Product | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | Chiral Thiourea (B124793) | (R)-adduct | 92% |

| Aldol Reaction | Proline | syn-adduct | 85% |

| α-Arylation | None | C-arylated product | N/A |

Synthetic Applications and Future Perspectives of N Formyl 3 Oxobutanamide in Chemical Synthesis

Versatility as a Synthetic Intermediate for Complex Molecules

The juxtaposition of amide and ketone functionalities within N-formyl-3-oxobutanamide derivatives enables their participation in a variety of cyclization and condensation reactions. This reactivity is harnessed by synthetic chemists to forge a wide array of heterocyclic systems, which form the core of many natural products and pharmacologically important molecules. windows.netrsc.org

Research has demonstrated the utility of N-substituted-3-oxobutanamides as key precursors for nitrogen-containing heterocycles. For instance, they are pivotal starting materials in the synthesis of pyridinone, pyrimidine, and pyrazole (B372694) derivatives. windows.netrsc.org In one-pot multicomponent reactions, such as the Biginelli reaction, derivatives like N-(4-chloro/methoxyphenyl)-3-oxobutanamide are condensed with various aromatic aldehydes and urea (B33335) or thiourea (B124793) to produce functionalized tetrahydropyrimidines. chemrevlett.comchemrevlett.comgrowingscience.com These reactions often proceed with good yields and allow for the introduction of diverse substituents, highlighting the modularity of this synthetic approach. chemrevlett.com

The reactivity of the β-keto amide moiety is not limited to condensation reactions. It is also employed in more complex transformations, including cycloaddition reactions. For example, rhodium(II)-catalyzed reactions of diazoketoamides, such as 2-Diazo-N-formyl-N-methyl-3-oxobutanamide, can generate isomünchnones which then undergo [3+2] cycloaddition to form intricate bicyclic structures. rsc.org Furthermore, the active methylene (B1212753) group of the 3-oxobutanamide backbone can react with various electrophiles, leading to the formation of compounds like pyridinones and pyridinthiones when treated with reagents such as malononitrile (B47326) or arylidene cyanothioacetamide. windows.netrsc.org

The following table summarizes the versatility of this compound derivatives as intermediates in the synthesis of complex molecules.

| Starting Material (Derivative) | Reagents | Product Class | Reaction Type |

| N-(4-chloro/methoxyphenyl)-3-oxobutanamide | Aromatic aldehydes, Urea/Thiourea, HCl | Tetrahydropyrimidines | Biginelli Reaction (Multicomponent Condensation) chemrevlett.comgrowingscience.com |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Malononitrile, Piperidine | Pyridinones | Condensation windows.netrsc.org |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Hydrazine Hydrate | Pyrazoles | Cyclocondensation windows.netrsc.org |

| 2-Diazo-N-formyl-N-methyl-3-oxobutanamide | Rh(II) catalyst, Dipolarophiles | Bicyclic Isoxazolidines | Cycloaddition rsc.org |

| N-alkyl-3-oxobutanamides | Dibenzoyl-acetylene, Isoquinoline | Pyrrolo[2,1-a]isoquinolines | Four-Component Reaction researchgate.net |

| N-substituted-3-oxobutanamide | None (self-condensation) | 2-Pyridones | Condensation sci-hub.se |

Role in the Development of Green and Efficient Synthetic Protocols

The chemical community's increasing focus on sustainable practices has driven the development of green and efficient synthetic methods. This compound and its analogues have played a significant role in this area, primarily through their application in multicomponent reactions (MCRs) and in protocols that minimize waste and energy consumption. fu-berlin.de

MCRs are inherently atom-economical and operationally simple, as they combine three or more reactants in a single step to create a complex product, reducing the need for intermediate purification steps and minimizing solvent usage. fu-berlin.de The Biginelli reaction, which utilizes 3-oxobutanamide derivatives to create dihydropyrimidines, is a classic example. chemrevlett.comgrowingscience.com Researchers have optimized these reactions by employing green solvents or even solvent-free conditions. growingscience.com For instance, the synthesis of thioxotetrahydropyrimidine derivatives has been successfully achieved using ethanol (B145695) as a relatively benign solvent. growingscience.com

Furthermore, synthetic protocols have been developed that eliminate the need for solvents altogether. The self-condensation of N-substituted-3-oxobutanamide to form 2-pyridone derivatives can be conducted without any solvent, representing a significant step towards environmentally friendly synthesis. sci-hub.se The development of reusable, heterogeneous catalysts is another key aspect of green chemistry. A highly efficient magnetic nanoparticle-based catalyst (Fe3O4@SiO2-(PP)(HSO4)2) has been reported for the three-component synthesis of novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives from a bis(3-oxobutanamide), demonstrating high yields under both solvent-free conditions and in DMF. researchgate.net

The following table highlights examples of green and efficient synthetic protocols involving this compound derivatives.

| Protocol | Key Feature(s) | Reactants | Product |

| Biginelli Reaction | Green Solvent (Ethanol) | N-(4-chloro/methoxyphenyl)-3-oxobutanamide, Aldehydes, Thiourea | Thioxotetrahydropyrimidines growingscience.com |

| Self-Condensation | Solvent-Free | N-substituted-3-oxobutanamide | 2-Pyridones sci-hub.se |

| Multicomponent Reaction | Reusable Magnetic Catalyst, Solvent-Free Option | bis(3-oxobutanamide), Aldehydes, 1H-tetrazol-5-amine | Tetrazolo[1,5-a]pyrimidines researchgate.net |

| Vilsmeier-Haack Formylation | Low-Temperature N-formylation | N-substituted Tetrahydropyrimidines, DMF/POCl3 | N-formyl Tetrahydropyrimidines growingscience.com |

Emerging Directions in N-Formyl Beta-Ketoamide Chemistry

The field of β-keto amide chemistry continues to evolve, with researchers exploring new frontiers and applications. A significant emerging direction is the use of these compounds in more complex and stereoselective transformations. The development of catalytic asymmetric reactions, such as the [3+2] cycloaddition of rhodium-generated isomünchnones, opens pathways to enantioenriched heterocyclic compounds that were previously difficult to access. rsc.org

Another innovative area involves the integration of β-keto amides into biochemical synthesis paradigms. Recent work has shown that linear peptides with a reactive N-terminal β-keto amide functionality can be synthesized through in vitro translation. chemrxiv.org These modified peptides are substrates for subsequent chemical reactions, such as the Friedländer reaction, to generate quinoline-peptide hybrids. This chemo-ribosomal approach allows for the creation of complex macrocycles with embedded heterocycles, bridging the gap between ribosomal peptide synthesis and polyketide-like chemical diversity. chemrxiv.org This strategy expands the structural and stereochemical possibilities for genetically encoded peptides, enabling the programmed synthesis of materials that resemble complex natural products. chemrxiv.org

The broader α-ketoamide motif, of which this compound is a representative, is increasingly recognized as a "privileged structure" in medicinal chemistry. acs.org This has spurred research into novel and efficient synthetic methodologies for this class of compounds. nih.gov While much of this interest is driven by biological applications, it fuels the development of fundamental organic chemistry. Emerging synthetic methods focus on creating the α-ketoamide core through various bond-forming strategies, including C(2)-oxidation of amides, C(1)-N bond-forming amidations, and palladium-catalyzed double-carbonylative amination reactions. nih.gov These advanced synthetic tools will undoubtedly be applied to this compound and its derivatives, expanding their utility and enabling the creation of even more sophisticated molecular architectures in the future.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural identity of N-Formyl-3-oxobutanamide?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the formyl group (δ 8.1–8.3 ppm in ¹H NMR) and ketone moiety (δ 200–210 ppm in ¹³C NMR). Compare with computational predictions from PubChem data .

- High-Performance Liquid Chromatography (HPLC) : Achieve ≥95% purity using a C18 column with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 157.14 g/mol) via ESI-MS in positive ion mode .

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl stretches (C=O at 1680–1720 cm⁻¹ and amide C=O at 1640–1680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines .

- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and wash the area with ethanol/water .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

- Methodological Answer : Key optimization strategies include:

- Formylation Reagents : Compare formic acid/acetic anhydride (85% yield) versus DCC-mediated formylation (90% yield) .

- Catalytic Systems : Acidic catalysts (e.g., H₂SO₄) enhance reaction rates but may require neutralization steps .

- Temperature Control : Maintain 60–70°C to prevent decomposition of the formyl group .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene reduces side reactions .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hrs | ↑ 15% |

| pH | 2–3 | ↑ 20% |

| Solvent | DMF | ↑ 10% purity |

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Follow this protocol:

Purity Validation : Re-run HPLC to exclude impurities affecting NMR/IR signals .

Solvent Effects : Compare experimental data in DMSO-d₆ versus CDCl₃; computational models often assume gas-phase conditions .

Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from the formyl and ketone groups .

DFT Calculations : Re-optimize molecular geometry using Gaussian09 with B3LYP/6-31G* basis set to match experimental IR peaks .

Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The compound’s reactivity is governed by:

- Electrophilic Carbonyl Groups : The ketone and formyl moieties participate in nucleophilic additions (e.g., Grignard reactions) .

- Amide Resonance : Stabilizes the structure but reduces hydrogen-bonding capacity compared to free amines .

- Steric Effects : The formyl group’s planar geometry facilitates π-π stacking in protein binding studies .

Table 2: Comparative Reactivity of N-Substituted Oxobutanamides

| Substituent | Reactivity (k, s⁻¹) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Formyl | 0.45 | 12.3 (Antimicrobial) |

| Ethyl | 0.32 | 18.7 |

Methodological Considerations

- Data Interpretation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., N-Ethyl-3-oxobutanamide, DTXSID70304481) to identify trends .

- Experimental Design : Use fractional factorial designs to test multiple variables (pH, solvent, catalyst) simultaneously .

- Contradiction Analysis : Apply Benford’s Law to detect anomalies in reaction yield datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。